molecular formula C8H8Cl2O2S B2958428 2-Chloroethyl 4-chlorobenzenesulfinate CAS No. 101079-89-4

2-Chloroethyl 4-chlorobenzenesulfinate

Cat. No.: B2958428
CAS No.: 101079-89-4
M. Wt: 239.11
InChI Key: KXWLUSFKAAJHNT-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-chlorobenzenesulfinate is an organic compound with the molecular formula C8H8Cl2O2S and a molecular weight of 239.11. This compound is characterized by the presence of both chloroethyl and chlorobenzenesulfinate groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 4-chlorobenzenesulfinate typically involves the reaction of 4-chlorobenzenesulfinic acid with 2-chloroethanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-chlorobenzenesulfinic acid+2-chloroethanol2-Chloroethyl 4-chlorobenzenesulfinate+H2O\text{4-chlorobenzenesulfinic acid} + \text{2-chloroethanol} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-chlorobenzenesulfinic acid+2-chloroethanol→2-Chloroethyl 4-chlorobenzenesulfinate+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 4-chlorobenzenesulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfinic acid group can be oxidized to sulfonic acid under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Formation of 2-aminoethyl 4-chlorobenzenesulfinate or 2-thioethyl 4-chlorobenzenesulfinate.

    Oxidation: Formation of 2-chloroethyl 4-chlorobenzenesulfonate.

    Reduction: Formation of 2-chloroethyl 4-chlorobenzenesulfide.

Scientific Research Applications

2-Chloroethyl 4-chlorobenzenesulfinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 4-chlorobenzenesulfinate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl phenyl sulfide: Similar structure but lacks the chlorobenzene ring.

    4-Chlorobenzenesulfinic acid: Lacks the chloroethyl group.

    2-Chloroethyl 4-chlorobenzenesulfonate: Oxidized form of the compound.

Uniqueness

2-Chloroethyl 4-chlorobenzenesulfinate is unique due to the presence of both chloroethyl and chlorobenzenesulfinate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

2-chloroethyl 4-chlorobenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c9-5-6-12-13(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWLUSFKAAJHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)OCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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